1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structural features, which include a cyclobutane ring and a triazole moiety with a hydroxyl group. The molecular formula of this compound is CHNO, and it is recognized for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor.
The compound can be synthesized through various chemical methods, with specific reaction conditions tailored to yield high purity and efficiency. It is available from chemical suppliers for research purposes.
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol belongs to the class of triazole derivatives, which are known for their diverse biological activities. This compound is particularly noted for its potential role in inhibiting enzymes involved in the shikimate pathway.
The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:
The synthesis may require specific temperature and pressure conditions to maximize product yield. For example, reactions may be performed under reflux or microwave-assisted conditions to enhance efficiency.
The molecular structure of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol can be described as follows:
Key structural data includes:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 139.15 g/mol |
CAS Number | 2138532-34-8 |
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various derivatives with distinct properties and potential applications.
The primary mechanism of action for 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol involves its interaction with enzymes in the shikimate pathway. This pathway is crucial for the biosynthesis of aromatic amino acids in microorganisms.
Key points regarding its mechanism include:
The physical properties of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol include:
Property | Value |
---|---|
Appearance | White solid |
Solubility | Soluble in water |
Chemical properties relevant to this compound include:
Property | Value |
---|---|
pH | Neutral |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in research and industry.
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-ol has several notable applications:
These applications highlight the compound's versatility and importance in scientific research.
This hybrid molecule integrates two pharmacologically significant components: a 1,2,4-triazole heterocycle and a cyclobutanol ring system. Its design exemplifies strategic molecular hybridization aimed at enhancing target engagement, optimizing physicochemical properties, and overcoming limitations associated with conventional heterocyclic scaffolds. The compound represents a convergence of distinct structural domains, each contributing specific advantages to drug-likeness and biological activity profiles. As medicinal chemistry increasingly explores strained ring systems and nitrogen-rich heterocycles, this molecule provides a compelling framework for investigating synergistic effects between these motifs in the development of novel therapeutic agents targeting diverse disease pathways [1] [6].
The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry due to its extensive hydrogen-bonding capacity, metabolic stability, and versatile binding modes with biological targets. This five-membered ring containing three nitrogen atoms exhibits tautomerism, enabling interactions with diverse enzyme active sites through both hydrogen bond donation and acceptance. Its physicochemical properties contribute to favorable pharmacokinetic profiles, including enhanced membrane permeability and aqueous solubility compared to many other aromatic heterocycles [1] [4].
Recent research highlights significant therapeutic applications of 1,2,4-triazole derivatives across multiple disease domains. In oncology, Journal of Medicinal Chemistry reports tankyrase inhibitors featuring the 1,2,4-triazole moiety achieving picomolar inhibition (IC₅₀) in cellular WNT/β-catenin signaling reporter assays. Structural modifications at the triazole's South region (e.g., 2-trifluoromethylphenyl) maintained potency while improving drug-like properties [1]. In anticoagulant development, Pubmed-indexed research demonstrates acylated 1H-1,2,4-triazol-5-amines as potent inhibitors of coagulation factors, with compound 21i showing 29 nM inhibition against FXIIa and 21m exhibiting 27 nM activity against thrombin. These derivatives effectively disrupted thrombin-induced platelet aggregation, confirming their therapeutic potential [5].
Table 1: Biological Activities of Representative 1,2,4-Triazole-Based Therapeutics
Compound | Biological Target | Potency (IC₅₀/EC₅₀) | Therapeutic Area | Key Structural Features |
---|---|---|---|---|
OM-1700 (13) | Tankyrase (WNT pathway) | Picomolar range | Colorectal cancer | Triazole core with trans-cyclobutyl linker |
21i | Coagulation Factor XIIa | 29 nM | Anticoagulant therapy | Acylated 1H-1,2,4-triazol-5-amine |
G007-LK | Tankyrase | Low nanomolar | Wnt-dependent cancers | Triazole with benzimidazolone |
22 | WNT/β-catenin pathway | Comparable to lead | Cancer | Ethoxypyridyl-triazole hybrid |
The synthetic versatility of the 1,2,4-triazole scaffold enables extensive structural diversification. Nucleophilic substitutions at the triazole's 3- and 5-positions permit installation of diverse pharmacophores, while N-acylation reactions at the 5-amino group (as in acylated triazol-5-amines) create novel enzyme inhibitors. These synthetic pathways support efficient lead optimization campaigns, including structure-guided approaches that systematically vary East, West, and South moieties around the central triazole core to enhance potency and drug-like properties [1] [4] [5].
Cyclobutane's highly strained four-membered carbocyclic ring imparts distinctive conformational and electronic properties to bioactive molecules. The ring's ~25° angle distortion from ideal tetrahedral geometry creates substantial ring strain (approximately 26.3 kcal/mol), which enhances binding energy when released upon interaction with biological targets. Cyclobutane-containing compounds frequently exhibit improved target selectivity and metabolic stability compared to linear chain analogs or larger ring systems due to restricted conformational flexibility and reduced susceptibility to oxidative metabolism [1] [6].
In kinase inhibitor development, cyclobutane derivatives demonstrate remarkable efficacy by exploiting specific hydrophobic pockets in enzyme active sites. The compound 2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol exemplifies this approach, where the cyclobutanol moiety serves as a crucial spacer group facilitating optimal positioning of the quinazoline pharmacophore within the ATP-binding site. Molecular modeling reveals that the hydroxyl group forms critical hydrogen bonds with kinase hinge regions, while the strained ring orients adjacent substituents into complementary hydrophobic domains [6]. Tankyrase inhibitor research further validates cyclobutane's utility, where a trans-cyclobutyl linker between the triazole core and benzimidazolone group in compound series demonstrated superior target affinity and cellular activity compared to alternative linkers like bicyclo[1.1.1]pentane or cis-cyclobutane configurations. This preference was attributed to the cyclobutane ring's optimal length and vectorial presentation of pharmacophoric elements [1].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1